molecular formula C12H13Cl2NO3 B12867767 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester

2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester

Cat. No.: B12867767
M. Wt: 290.14 g/mol
InChI Key: WHEVQYZMSHGANN-UHFFFAOYSA-N
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Description

2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a dichlorobenzoyl group attached to a propionic acid ethyl ester moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester typically involves the reaction of 3,4-dichlorobenzoyl chloride with ethyl 2-amino-propionate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzoylamino derivatives .

Scientific Research Applications

2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to various biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(3,4-Dichloro-benzoylamino)-propionic acid ethyl ester is unique due to its specific structure, which allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities. Its versatility makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H13Cl2NO3

Molecular Weight

290.14 g/mol

IUPAC Name

ethyl 2-[(3,4-dichlorobenzoyl)amino]propanoate

InChI

InChI=1S/C12H13Cl2NO3/c1-3-18-12(17)7(2)15-11(16)8-4-5-9(13)10(14)6-8/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

WHEVQYZMSHGANN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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